N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide
Description
N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide, also known as AICAR, is a synthetic nucleotide analog that has been extensively studied for its potential therapeutic applications. AICAR is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.
Scientific Research Applications
Biological and Chemical Insights
Research on related compounds, such as various formamides and pyrimidines, provides insights into their biological effects and chemical properties. For instance, Kennedy (2001) reviewed the biological consequences of exposure to formamides, emphasizing their continued commercial importance and the significant addition to our knowledge regarding their biological effects over the years (Kennedy, 2001). Similarly, Banack and Murch (2017) analyzed the literature on β-N-Methylamino-L-alanine (BMAA), a non-canonical amino acid, showcasing the variety of methods used for its analysis and the implications for understanding its role in neurodegenerative diseases (Banack & Murch, 2017).
Applications in Synthesis and Analysis
The synthesis and analysis of pyrimidines, a class of compounds closely related to the targeted compound, have profound implications in medicinal and pharmaceutical industries. Parmar, Vala, and Patel (2023) highlighted the importance of 5H-pyrano[2,3-d]pyrimidine scaffolds in drug development, focusing on the application of hybrid catalysts for their synthesis, which underscores the versatility and potential of pyrimidine derivatives in creating new therapeutic agents (Parmar, Vala, & Patel, 2023).
Environmental and Toxicological Concerns
Understanding the environmental impact and toxicological profiles of chemicals similar to N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide is crucial. Research by Zheng et al. (2020) on methylglyoxal highlights the dual nature of such compounds, which can act as aroma compounds while also being precursors for toxins, pointing out the intricate balance between beneficial and harmful effects in food chemistry (Zheng et al., 2020).
properties
IUPAC Name |
N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-10-4(7)3(8-2-11)5(12)9-6(10)13/h2H,7H2,1H3,(H,8,11)(H,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIORCHCZQJVXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)NC=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163817 | |
Record name | N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide | |
CAS RN |
14785-95-6 | |
Record name | N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14785-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014785956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC81446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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